1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylurea moiety
Preparation Methods
The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Synthesis of the pyrazole ring: This often involves the reaction of hydrazines with 1,3-diketones.
Coupling of the furan and pyrazole rings: This step may involve the use of coupling agents such as EDCI or DCC.
Formation of the phenylurea moiety: This can be done by reacting aniline derivatives with isocyanates.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring and may have similar reactivity and applications.
Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.
Phenylurea derivatives: These compounds share the phenylurea moiety and may have similar therapeutic properties.
The uniqueness of this compound lies in its combination of these three distinct moieties, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-14-5-2-1-3-6-14)17-8-9-20-12-13(11-18-20)15-7-4-10-22-15/h1-7,10-12H,8-9H2,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHAAUWFWJGHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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